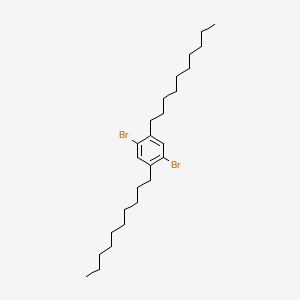

1,4-Dibromo-2,5-didecylbenzene

Description

1,4-Dibromo-2,5-didecyloxybenzene (CAS: 152269-98-2) is a brominated aromatic compound featuring two decyloxy (O-decyl) groups at positions 2 and 5 and bromine atoms at positions 1 and 4 on the benzene ring. Its molecular formula is C₂₆H₄₂Br₂O₂, with a molecular weight of ~546.4 g/mol . This compound is synthesized via the alkylation of 2,5-dibromo-1,4-benzenediol with decyl groups under basic conditions (K₂CO₃) in 2-butanone at 70°C . Its primary application lies in polymer chemistry, where it serves as a monomer in polymerization reactions .

Properties

CAS No. |

200713-99-1 |

|---|---|

Molecular Formula |

C26H44Br2 |

Molecular Weight |

516.4 g/mol |

IUPAC Name |

1,4-dibromo-2,5-didecylbenzene |

InChI |

InChI=1S/C26H44Br2/c1-3-5-7-9-11-13-15-17-19-23-21-26(28)24(22-25(23)27)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |

InChI Key |

JFEUDGKJBLYWFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Reactivity and Applications :

- Electron-donating groups (e.g., O-decyl in 1,4-dibromo-2,5-didecyloxybenzene) activate the benzene ring toward electrophilic substitution, making it suitable for polymerization .

- Electron-withdrawing groups (e.g., ethynyl in 1,4-dibromo-2,5-diethynylbenzene) enhance conjugation, favoring applications in organic electronics .

- Halogen substituents (Br, F) increase molecular polarity and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical Properties: Solubility: The long alkyl chains in 1,4-dibromo-2,5-didecyloxybenzene improve solubility in non-polar solvents compared to smaller analogs like 1,4-dibromo-2,5-dimethylbenzene . Volatility: Lower molecular weight compounds (e.g., 1,4-dibromo-2,5-diethynylbenzene, 283.95 g/mol) exhibit higher volatility than bulkier derivatives like the didecyloxy analog (546.4 g/mol) .

Synthetic Methodologies :

- The didecyloxy derivative requires alkylation under basic conditions , while ethynyl-substituted analogs likely involve palladium-catalyzed couplings .

- Fluorinated analogs (e.g., 1,4-dibromo-2,3-difluorobenzene) demand specialized handling due to their reactivity and toxicity .

Thermodynamic Data :

- 1,4-Dibromo-2,5-difluorobenzene has a boiling point of 369 K at reduced pressure (2.70 kPa), indicative of high volatility under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.